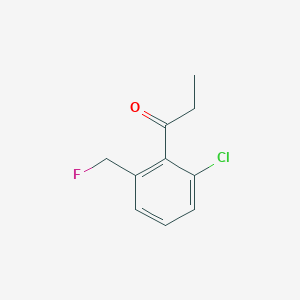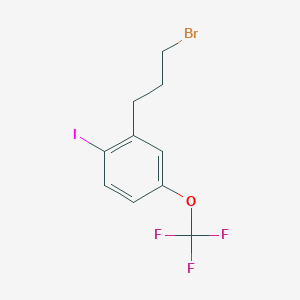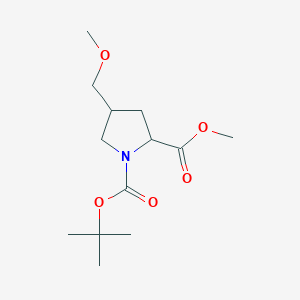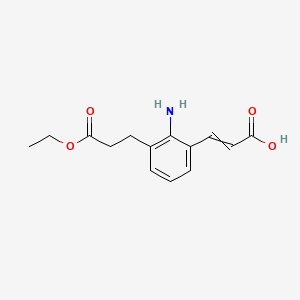
(E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound features a phenyl ring substituted with an amino group and an ethoxy-oxopropyl group, along with an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-3-(3-ethoxy-3-oxopropyl)benzaldehyde.
Knoevenagel Condensation: This intermediate undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form the desired acrylic acid derivative.
Purification: The product is then purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the ethoxy-oxopropyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the carbonyl group.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the compound.
科学的研究の応用
(E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in Michael addition reactions, while the amino group can form hydrogen bonds or ionic interactions with biological macromolecules.
類似化合物との比較
(E)-3-(2-Amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-3-(2-Amino-3-(3-propoxy-3-oxopropyl)phenyl)acrylic acid: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness: (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to the presence of the ethoxy-oxopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physical and chemical properties compared to its analogs.
特性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
3-[2-amino-3-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-19-13(18)9-7-11-5-3-4-10(14(11)15)6-8-12(16)17/h3-6,8H,2,7,9,15H2,1H3,(H,16,17) |
InChIキー |
SGJQWHPTKJJRPL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=C(C(=CC=C1)C=CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14056552.png)

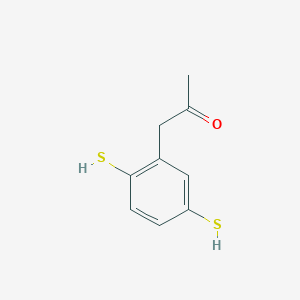
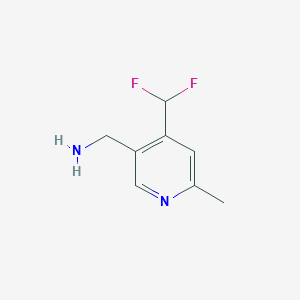
![2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine](/img/structure/B14056576.png)
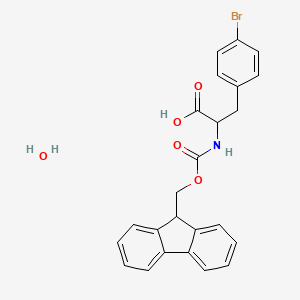
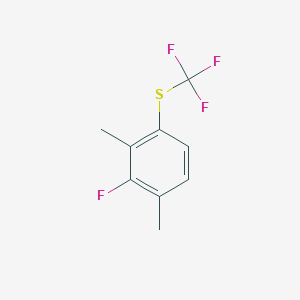
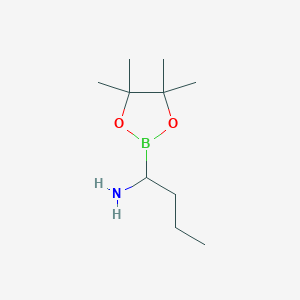
![(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14056621.png)
